6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone
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Overview
Description
6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a derivative of 1,3-benzodioxole, which is a heterocyclic compound with a unique chemical structure. The compound has been synthesized using different methods, and its properties have been studied extensively to determine its potential applications.
Mechanism of Action
The exact mechanism of action of 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, which are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that the compound has both biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its potential use in drug development. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one of the limitations of using the compound is its toxicity. The compound has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone. One of the significant areas of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, studies can be carried out to determine the exact mechanism of action of the compound and its potential use in other applications.
Conclusion
In conclusion, 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound with potential applications in medicinal chemistry. The compound has been synthesized using different methods, and its properties have been studied extensively. The compound exhibits anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, the compound exhibits toxicity at high concentrations, which may limit its use in certain applications. Further studies are required to determine the exact mechanism of action of the compound and its potential use in other applications.
Synthesis Methods
The synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone can be achieved through different methods. One of the commonly used methods involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate and sodium azide. The reaction is carried out in the presence of acetic acid and ethanol, and the product is obtained through filtration and recrystallization.
Scientific Research Applications
The compound has been extensively studied for its potential applications in scientific research. One of the significant areas of interest is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2H-tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O4/c17-16(18)6-2-8-7(19-4-20-8)1-5(6)3-10-11-9-12-14-15-13-9/h1-3H,4H2,(H2,11,12,13,14,15)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNTUBXIGENAD-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NNN=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NNN=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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